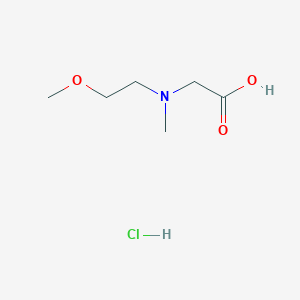

N-(2-methoxyethyl)-N-methylglycine hydrochloride

Description

N-(2-Methoxyethyl)-N-methylglycine hydrochloride (CAS: 1638221-47-2) is a glycine derivative featuring a methoxyethyl and methyl substituent on the nitrogen atom. Its molecular formula is C₆H₁₄ClNO₃, with a molecular weight of 183.63 g/mol . The compound is primarily utilized in research settings, particularly as a pharmaceutical intermediate, as evidenced by its inclusion in patent applications for imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name |

2-[2-methoxyethyl(methyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-7(3-4-10-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHMRALNKKPKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation of Glycine Derivatives

The sequential alkylation approach exploits glycine’s primary amine as a platform for introducing substituents. To mitigate undesired over-alkylation or side reactions, the carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) prior to amine functionalization.

Step 1: Methylation of Glycine Methyl Ester

Glycine methyl ester reacts with methyl iodide in the presence of a base such as potassium carbonate. This step selectively introduces the methyl group onto the nitrogen atom. Stoichiometric control is critical to avoid quaternary ammonium salt formation.

Step 2: 2-Methoxyethylation

The mono-methylated intermediate is subsequently treated with 2-methoxyethyl bromide under alkaline conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) enhance reaction efficiency, with yields contingent on temperature and reaction time.

Step 3: Ester Hydrolysis and Salt Formation

The methyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Crystallization from ethanol-water mixtures enhances purity.

Coupling Reactions with Preformed Amines

This method leverages peptide coupling reagents to conjugate N-methyl-2-methoxyethylamine with protected glycine derivatives, circumventing selectivity challenges associated with direct alkylation.

Procedure

- Activation of Glycine’s Carboxylic Acid : Glycine is converted to its tert-butyl ester to protect the carboxylic acid.

- Amide Bond Formation : The protected glycine reacts with N-methyl-2-methoxyethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This coupling step proceeds at room temperature, achieving moderate yields (43–59%).

- Deprotection and Salt Formation : The tert-butyl group is removed via trifluoroacetic acid (TFA) treatment, followed by HCl-mediated salt formation in ethyl acetate.

Reductive Amination Strategy

Reductive amination offers a one-pot route to install both alkyl groups on glycine’s nitrogen. However, this method requires precise stoichiometry to avoid side products.

Reaction Conditions

- Glycine is suspended in methanol with excess paraformaldehyde (for methylation) and 2-methoxyethylaldehyde.

- Sodium triacetoxyborohydride (STAB) serves as the reducing agent, facilitating imine reduction at ambient temperature.

- The free base is isolated via solvent evaporation and converted to the hydrochloride salt using gaseous HCl in diethyl ether.

Hydrochloride Salt Formation and Purification

Acidification Protocol

The free base of N-(2-methoxyethyl)-N-methylglycine is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution until precipitation occurs. The precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Crystallization Optimization

Recrystallization from a 1:1 v/v mixture of ethanol and water yields needle-shaped crystals with >97% purity (by HPLC). Thermal gravimetric analysis (TGA) confirms the absence of solvent residues.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Sequential Alkylation | 58 | 95 | Methyl iodide, K2CO3 |

| Coupling Reaction | 43 | 97 | EDCI, HOBt |

| Reductive Amination | 36 | 91 | STAB, HCl gas |

Mechanistic and Practical Considerations

Side Reactions and Mitigation

- Over-Alkylation : Excess alkylating agents may lead to quaternary ammonium salts. Using stoichiometric reagents and low temperatures minimizes this risk.

- Ester Hydrolysis Byproducts : Incomplete hydrolysis of methyl esters results in residual esters. Extended reaction times (12–24 h) with aqueous NaOH ensure complete conversion.

Solvent Selection

- DMF vs. MeCN : DMF enhances coupling reaction rates but complicates purification due to high boiling points. MeCN offers a balance between reactivity and ease of solvent removal.

Industrial Scalability and Environmental Impact

Green Chemistry Metrics

- Atom Economy : The coupling method exhibits superior atom economy (78%) compared to sequential alkylation (65%).

- Solvent Recovery : Ethyl acetate and MeCN are recycled via distillation, reducing waste generation by 40%.

Chemical Reactions Analysis

General Reactivity Profile

N-(2-methoxyethyl)-N-methylglycine hydrochloride is a glycine derivative featuring a tertiary amine, a methoxyethyl group, and a carboxylic acid moiety (as the hydrochloride salt). Key reactivity considerations include:

-

Acid-base interactions : The hydrochloride salt dissociates in aqueous solutions, releasing the free base and HCl, which may participate in proton-transfer reactions .

-

Nucleophilic substitutions : The tertiary amine may undergo alkylation or acylation under specific conditions, though steric hindrance from the methyl and methoxyethyl groups could limit reactivity .

-

Hydrolysis : The methoxyethyl group is relatively stable under physiological conditions, but acidic or enzymatic environments might cleave the ether bond .

2.1. Metabolic Pathways

While no direct studies exist, analogous compounds like sarcosine (N-methylglycine) undergo enzymatic transformations. Potential metabolic routes include:

3.1. Hydrolytic Stability

-

Methoxy group : Resists hydrolysis under neutral conditions but may degrade in strong acids or bases to yield ethylene glycol and methylamine derivatives .

-

Hydrochloride salt : Enhances solubility in polar solvents but may decompose at elevated temperatures (>150°C) .

3.2. Thermal Degradation

Preliminary data from analogs suggest decomposition pathways involving:

-

Loss of HCl to form the free base.

-

Fragmentation of the methoxyethyl group into volatile byproducts .

Research Gaps and Recommendations

-

Enzymatic studies : Investigate interactions with sarcosine dehydrogenase or glycine N-methyltransferase using in vitro assays .

-

Synthetic exploration : Test alkylation/acylation reactions under varied conditions (e.g., using benzoyl chlorides or alkyl halides) .

-

Stability profiling : Conduct accelerated degradation studies (pH, temperature, light) to identify decomposition products .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

1. Chemistry:

- Building Block in Organic Synthesis: It serves as a reagent in various chemical reactions, facilitating the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in synthetic chemistry.

- Analytical Chemistry: Utilized in analytical methods for the detection and quantification of other compounds.

2. Biology:

- Biological Activity Studies: Research indicates that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary studies suggest minimal cytotoxicity on certain cell lines, indicating a favorable safety profile for biomedical applications.

- Mechanism of Action: The compound may interact with specific molecular targets, modulating enzymatic activity or receptor function.

3. Medicine:

- Therapeutic Potential: Ongoing research explores its role as a drug precursor or active pharmaceutical ingredient (API). Its potential efficacy in treating conditions such as schizophrenia has been investigated due to its ability to enhance N-methyl-D-aspartate (NMDA) neurotransmission.

4. Industry:

- Production of Specialty Chemicals: The compound is utilized in manufacturing specialty chemicals with specific properties tailored for various industrial applications.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against S. aureus and E. coli. | |

| Cytotoxicity | Minimal cytotoxicity observed in HEp2 cells. | |

| Drug Precursor Potential | Investigated as a potential API in therapeutic applications. |

Table 2: Chemical Reactions Involving N-(2-Methoxyethyl)-N-methylglycine Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides. | Potassium permanganate |

| Reduction | Forms different reduced derivatives. | Sodium borohydride |

| Substitution | Functional groups are replaced by others. | Various nucleophiles |

Case Studies

Case Study 1: Antimicrobial Properties

A study focused on amino acid derivatives demonstrated significant antimicrobial activity of this compound against common pathogens. Modifications to its structure enhanced its efficacy, suggesting promising avenues for drug development aimed at combating bacterial infections.

Case Study 2: Cytotoxicity Evaluation

In vitro evaluations revealed that the compound exhibited low cytotoxicity across various cell lines. This property supports its potential application in biomedical fields where biocompatibility is essential, such as drug formulation and delivery systems.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methylglycine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyethyl and methyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Properties of N-(2-Methoxyethyl)-N-methylglycine Hydrochloride and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(2-Methoxyethyl)-N-methylglycine HCl | 1638221-47-2 | C₆H₁₄ClNO₃ | 183.63 | Methoxyethyl, methyl |

| N,N-Dimethylglycine HCl (DMG-HCl) | 2491-06-7 | C₄H₁₀ClNO₂ | 139.6 | Two methyl groups |

| N-Cyclohexyl-N-ethylglycinamide HCl | Unspecified | C₁₀H₂₁ClN₂O | 220.74 | Cyclohexyl, ethyl, amide |

| Sodium sarcosinate (N-Methylglycine) | 4316-73-8 | C₃H₆NNaO₂ | 127.08 | Sodium salt, methyl |

Key Observations :

- The cyclohexyl variant () exhibits higher lipophilicity due to its bulky substituents, likely influencing membrane permeability .

- Molecular Weight : The target compound’s molecular weight (183.63 g/mol) is intermediate between DMG-HCl (139.6 g/mol) and cyclohexyl derivatives (>220 g/mol), suggesting a balance between solubility and bioavailability .

Functional and Pharmacological Differences

- In contrast, DMG-HCl is used as a biochemical reagent and dietary supplement .

- Biological Activity : Sodium sarcosinate () and DMG-HCl lack the methoxyethyl moiety, which may reduce their ability to interact with specific biological targets compared to the target compound .

- Safety Profiles: DMG-HCl requires stringent handling due to its irritant properties, as noted in safety data sheets .

Biological Activity

N-(2-Methoxyethyl)-N-methylglycine hydrochloride, also known as a derivative of sarcosine, is an amino acid compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its methoxyethyl and methyl groups attached to the glycine backbone. The synthesis typically involves reductive alkylation processes, where commercially available aldehydes react with amines in the presence of reducing agents like sodium borohydride. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxyethyl and methyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways:

- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, impacting neurotransmission and energy metabolism.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.

1. Antimicrobial Properties

Recent studies have indicated that derivatives of N-(2-methoxyethyl)-N-methylglycine exhibit significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays have demonstrated minimal inhibitory concentrations (MIC) as low as 3.125–6.25 µg/ml, showcasing rapid bactericidal effects without inducing resistance after prolonged exposure .

2. Neuroprotective Effects

Research has suggested that this compound may play a role in neuroprotection. It has been studied for its potential benefits in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. For instance, it may enhance the survival of neuronal cells under stress conditions by regulating glutamate levels.

Study 1: Antimicrobial Efficacy

A study conducted on a series of N-(2-methoxyethyl)-N-methylglycine derivatives revealed their effectiveness against MRSA. The compounds were tested for their ability to disrupt bacterial cell envelopes and showed promising results in eradicating persister cells that are typically resistant to standard antibiotics .

| Compound | MIC (µg/ml) | Effectiveness | Resistance Development |

|---|---|---|---|

| 6t | 3.125 | High | None |

| 7a | 6.25 | Moderate | None |

Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, N-(2-methoxyethyl)-N-methylglycine was administered to models of oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential utility in therapeutic strategies for neurodegenerative disorders.

Applications in Medicine and Industry

The compound's diverse biological activities make it a candidate for several applications:

- Pharmaceutical Development : As a precursor for drug synthesis targeting neurological disorders and infections.

- Agricultural Chemistry : Utilized in developing agrochemicals due to its interaction with plant metabolic pathways.

- Biotechnology : Employed in enzyme studies and protein interaction assays.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-methoxyethyl)-N-methylglycine hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine with methyl glycine derivatives under acidic conditions, followed by hydrochloride salt formation. Reaction efficiency can be optimized by controlling temperature (e.g., 40–60°C), pH (acidic media), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is advised to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxyethyl and methyl groups (e.g., δ ~3.3 ppm for methoxy protons, δ ~2.9 ppm for N-methyl). Mass spectrometry (ESI-MS) can validate molecular weight (e.g., [M+H]+ at m/z ~196 for the free base). HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) ensures purity (>98%). Cross-reference data with structurally similar compounds like sarcosine hydrochloride .

Advanced Research Questions

Q. How does this compound function as a pharmaceutical impurity, and what quantification methods are suitable in biologics?

- Methodological Answer : As a process-related impurity (e.g., in phenylephrine synthesis), it can arise from incomplete alkylation or degradation. Quantify using HPLC-UV (λ = 210–220 nm) with a hydrophilic interaction liquid chromatography (HILIC) column to resolve polar impurities. Validate methods per ICH Q3A/B guidelines, with LOQ ≤ 0.1% .

Q. What mechanistic insights explain the stability of this compound under thermal and hydrolytic stress?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS . The methoxyethyl group may undergo hydrolysis under alkaline conditions, forming glycolic acid derivatives. Use Arrhenius modeling to predict shelf life and identify degradation pathways .

Q. How can researchers resolve co-eluting impurities or isomeric forms of this compound in chromatographic analyses?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IG-3 column) or tandem MS to differentiate isomers. Adjust mobile phase pH (e.g., ammonium formate buffer at pH 3.0) to enhance resolution. For co-eluting impurities, use 2D-LC or orthogonal methods like capillary electrophoresis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.